molecular formula C18H20N4O2S B2506039 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole CAS No. 2415491-39-1

5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No. B2506039
CAS RN: 2415491-39-1
M. Wt: 356.44
InChI Key: QKAXUERDPRTXSZ-UHFFFAOYSA-N
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Description

The compound “5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a pyrimidine ring, a piperidine ring, and a benzothiazole ring . These components are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing pyrimidine derivatives involves reacting a chalcone with guanidine hydrochloride . The piperidine ring could be introduced through a reaction with a suitable piperidine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and benzothiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The piperidine ring is a common feature in many drugs and is known to influence the potency and specificity of the molecule .

Scientific Research Applications

Antitumor and Antiproliferative Activities

Compounds related to 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole have been explored for their potential antitumor and antiproliferative activities. For instance, derivatives containing the benzothiazole moiety were synthesized and exhibited moderate to strong antitumor activities against various cancer cells including human esophageal, gastric, prostate, and liver cancer cells. Among them, specific compounds demonstrated potent activities against PC-3 cells with lower toxicities compared to the positive control 5-fluorouracil (Li et al., 2020). Additionally, a new class of thiazole/benzothiazole fused pyranopyrimidine derivatives were synthesized and showed selective cytotoxicity to cancer cells compared to normal cells, with one compound exhibiting the most potent antiproliferative activity against the tested cell lines (Nagaraju et al., 2020).

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of compounds related to this compound. A series of 2-amino substituted benzothiazoles were synthesized and evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrimidine derivatives are known to have diverse biological activities, including antimicrobial, antiviral, and anticancer activities . The piperidine ring is also a common feature in many drugs and can influence the potency and specificity of the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities. This could include testing it against various biological targets or in different disease models. Additionally, modifications could be made to its structure to improve its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

5-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-23-14-3-4-16-15(11-14)21-18(25-16)22-9-5-13(6-10-22)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAXUERDPRTXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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